
3-Hydroxy-6-nitro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-nitro-L-phenylalanine is a modified amino acid derivative of L-phenylalanine. This compound is characterized by the presence of a hydroxyl group at the third position and a nitro group at the sixth position on the phenyl ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine followed by hydroxylation. One common method includes the use of nitrating agents such as nitric acid to introduce the nitro group at the sixth position. Subsequent hydroxylation can be achieved using hydroxylating agents under controlled conditions to ensure the hydroxyl group is introduced at the third position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the production process. These methods allow for shorter reaction times and higher conversion rates, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-6-nitro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and antioxidant activities.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical compounds
Wirkmechanismus
The mechanism of action of 3-Hydroxy-6-nitro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For example, the compound can act as a substrate for enzymes involved in amino acid metabolism, affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-L-phenylalanine: Similar in structure but with the nitro group at the fourth position.
3-Hydroxy-L-phenylalanine: Lacks the nitro group but has a hydroxyl group at the third position.
6-Nitro-L-phenylalanine: Lacks the hydroxyl group but has a nitro group at the sixth position
Uniqueness
3-Hydroxy-6-nitro-L-phenylalanine is unique due to the presence of both hydroxyl and nitro groups, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62137-30-8 |
|---|---|
Molekularformel |
C9H10N2O5 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
CPZRSVCJGXCDOA-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)

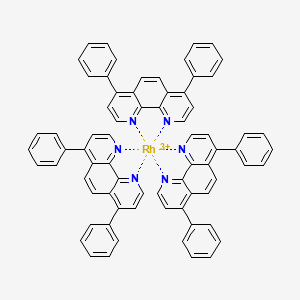

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
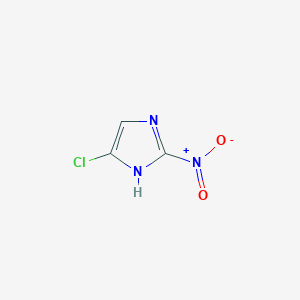

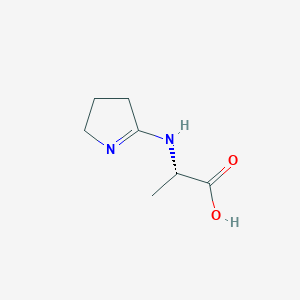
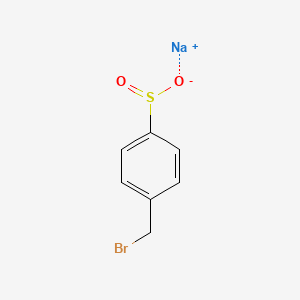
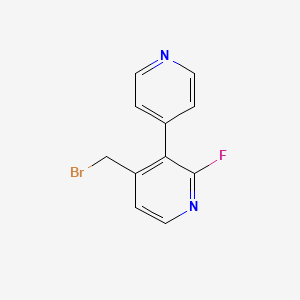
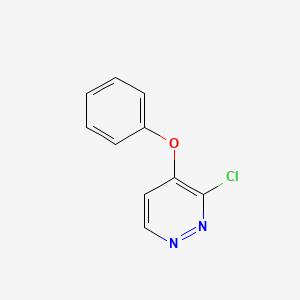
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
